R-Acebutolol R-Acebutolol
Brand Name: Vulcanchem
CAS No.: 68107-81-3
VCID: VC0107124
InChI: InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m1/s1
SMILES: CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C
Molecular Formula: C18H28N2O4
Molecular Weight: 336.4 g/mol

R-Acebutolol

CAS No.: 68107-81-3

Reference Standards

VCID: VC0107124

Molecular Formula: C18H28N2O4

Molecular Weight: 336.4 g/mol

R-Acebutolol - 68107-81-3

CAS No. 68107-81-3
Product Name R-Acebutolol
Molecular Formula C18H28N2O4
Molecular Weight 336.4 g/mol
IUPAC Name N-[3-acetyl-4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide
Standard InChI InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m1/s1
Standard InChIKey GOEMGAFJFRBGGG-OAHLLOKOSA-N
Isomeric SMILES CCCC(=O)NC1=CC(=C(C=C1)OC[C@@H](CNC(C)C)O)C(=O)C
SMILES CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C
Canonical SMILES CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C
Synonyms N-[3-Acetyl-4-[(2R)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]butanamide; (R)-N-[3-Acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]butanamide; (+)-Acebutolol_x000B_
PubChem Compound 155082
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator